Keap1–Nrf2 Disruption Potency: Head-to-Head Comparison Within the Same Patent Series
In the cellular ARE-LUC reporter assay (HEK293 cells), N-(3,5-dichlorophenyl)naphthalene-2-carboxamide (Compound 196 in US 11,479,539) activates Nrf2 signaling with an EC₅₀ of 18 nM [1]. Within the same patent, structurally distinct Compound 55 shows an EC₅₀ of 14 nM, while Compound 135 shows an EC₅₀ of 179 nM [2]. This places the 3,5-dichloro compound in the high-potency tier of the series while offering a distinct chemotype relative to the more potent but structurally unrelated Compound 55.
| Evidence Dimension | EC₅₀ for Keap1–Nrf2 interaction disruption (HEK293 ARE-LUC) |
|---|---|
| Target Compound Data | 18 nM |
| Comparator Or Baseline | Compound 55: EC₅₀ 14 nM; Compound 135: EC₅₀ 179 nM (same assay, same patent) |
| Quantified Difference | 1.3-fold less potent than Compound 55; 9.9-fold more potent than Compound 135 |
| Conditions | Human HEK293 cells transfected with ARE-LUC reporter; inhibition of Keap1 binding to Nrf2; measured after incubation. |
Why This Matters
For scientists selecting a Keap1 probe, the 18 nM EC₅₀ places this compound among the most potent naphthalene-2-carboxamide-based Keap1 inhibitors, with the added structural simplicity of a non-spirocyclic scaffold that may simplify synthetic scale-up compared to the marginally more potent Compound 55.
- [1] BindingDB BDBM50502723; ChEMBL4462699; EC₅₀ 18 nM for Keap1–Nrf2 interaction in HEK293 ARE-LUC assay. Deposited 2022-12-30. View Source
- [2] US Patent 11,479,539 B2, Compounds 55 (EC₅₀ 14 nM) and 135 (EC₅₀ 179 nM) in HEK293 ARE-LUC assay. View Source
